CAS number and molecular weight of (R)-2-tetralol
CAS number and molecular weight of (R)-2-tetralol
Chiral Building Block for CNS Therapeutics
Abstract
(R)-2-Tetralol (CAS 23357-45-1) is a critical chiral intermediate utilized primarily in the synthesis of aminotetralin-based dopamine agonists and serotonin modulators. This guide provides a definitive technical reference for its physicochemical properties, validated synthesis via enzymatic kinetic resolution, and rigorous analytical characterization protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The distinction between the racemic mixture and the specific (R)-enantiomer is vital for regulatory compliance and synthetic success.
| Property | Data |
| Chemical Name | (R)-1,2,3,4-Tetrahydronaphthalen-2-ol |
| Common Name | (R)-2-Tetralol |
| CAS Number | 23357-45-1 (Specific to R-isomer) |
| Racemic CAS | 530-91-6 |
| Molecular Formula | |
| Molecular Weight | 148.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 38 – 42 °C |
| Boiling Point | 140 °C at 17 mmHg |
| Chirality | (R)-enantiomer |
| Optical Rotation | |
| Solubility | Soluble in ethanol, chloroform, dichloromethane; slightly soluble in water.[1][2][3][4] |
Strategic Importance in Drug Development
The tetralin scaffold is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. (R)-2-Tetralol serves as a high-value precursor for 2-aminotetralins , a class of compounds acting as agonists at dopamine (
Mechanism of Utility
In drug synthesis, the hydroxyl group of (R)-2-tetralol functions as a chiral handle. It can be converted to an amine with:
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Inversion of Configuration: Via Mitsunobu reaction (yielding (S)-amines).
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Retention of Configuration: Via specific displacement protocols.
This versatility makes it essential for synthesizing enantiopure candidates like Rotigotine (dopamine agonist) and related aminotetralin derivatives used in treating Parkinson's disease and depression.
Synthesis: Enzymatic Kinetic Resolution
Expertise & Experience Note: While asymmetric hydrogenation of 2-tetralone is possible, it often requires expensive Ruthenium-BINAP catalysts and high-pressure hydrogenation. A more robust, scalable method for laboratory to pilot-scale production is Lipase-catalyzed Kinetic Resolution . This method operates under mild conditions and yields high enantiomeric excess (ee).
Protocol: Lipase-Catalyzed Resolution of Racemic 2-Tetralol
Objective: Isolate (R)-2-tetralol from racemic 2-tetralol using Candida antarctica Lipase B (CAL-B).
Reagents:
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Racemic 2-Tetralol (1.0 eq)
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Vinyl Acetate (Acyl donor, 3.0 eq)
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Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
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Solvent: Methyl tert-butyl ether (MTBE) or Toluene
Step-by-Step Methodology:
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Dissolution: Dissolve racemic 2-tetralol (10 g) in MTBE (100 mL) in a round-bottom flask.
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Acyl Donor Addition: Add Vinyl Acetate (3.0 equivalents). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).
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Enzyme Loading: Add Novozym 435 (10-20% w/w relative to substrate).
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Incubation: Stir the suspension at 30°C. Monitor conversion by GC or HPLC.
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Mechanism: The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-2-tetralol unreacted.
-
-
Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution).
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Filtration: Filter off the immobilized enzyme (can be washed and reused).
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Separation: Evaporate the solvent. Separate the unreacted (R)-alcohol from the (S)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient).
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Validation: Analyze the (R)-alcohol fraction for ee% using Chiral HPLC (see Section 4).
Pathway Visualization
Figure 1: Enzymatic Kinetic Resolution pathway using CAL-B lipase to isolate (R)-2-tetralol.
Analytical Characterization (Chiral HPLC)
Trustworthiness:[2] A self-validating system requires a robust method to quantify enantiomeric excess (ee). Standard C18 columns cannot separate enantiomers.
Method Development Protocol
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for this compound.
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Primary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
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Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Chromatographic Conditions:
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Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v)
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Flow Rate: 0.5 – 1.0 mL/min
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Detection: UV at 210 nm or 254 nm (Tetralin ring absorption)
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Temperature: 25 °C
Execution Steps:
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Blank Run: Inject mobile phase to ensure baseline stability.
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Racemic Standard: Inject racemic 2-tetralol to establish retention times for both (R) and (S) enantiomers. Ensure resolution (
) > 1.5.[5] -
Sample Injection: Inject the isolated (R)-2-tetralol sample.
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Calculation:
Analytical Decision Tree
Figure 2: Analytical workflow for determining enantiomeric purity via Chiral HPLC.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.
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PPE: Wear nitrile gloves and safety goggles. Use a fume hood during synthesis, especially when handling vinyl acetate.
References
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Chem-Impex International. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol Product Data. Retrieved from [6]
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National Institute of Standards and Technology (NIST). 1,2,3,4-Tetrahydro-2-naphthol (Racemic Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from
- Ghanem, A.Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.Symmetry, 2020.
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Sigma-Aldrich. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol Product Specification. Retrieved from
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BenchChem. Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines. (Context for analytical methods). Retrieved from
